molecular formula C11H12BrNO3 B8694789 Ethyl 2-((Bromoacetyl)amino)benzoate

Ethyl 2-((Bromoacetyl)amino)benzoate

Cat. No.: B8694789
M. Wt: 286.12 g/mol
InChI Key: OEKSAGOQDMQIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((Bromoacetyl)amino)benzoate is a useful research compound. Its molecular formula is C11H12BrNO3 and its molecular weight is 286.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

ethyl 2-[(2-bromoacetyl)amino]benzoate

InChI

InChI=1S/C11H12BrNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

OEKSAGOQDMQIAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 2-aminobenzoate (3.0 g, 18 mmol) in a mixture of anhydrous DMF (30 mL) and anhydrous dioxane (30 mL) in a 250 mL 3-necked round-bottomed flask equipped with a constant addition funnel (60 mL) was cooled to 0° C. using an ice-bath. Bromoacetyl bromide (3.68 g, 1.6 mL, 18 mmol) was added dropwise, keeping the internal temperature between 0° and 5° C. over a 1/2 h period. After the addition of the bromoacetyl bromide was completed, the solution was warmed to rt, stirred overnight, and then the solution was slowly poured into 500 mL of ice-water, causing a solid to precipitate. The precipitate was filtered, washed with water, and then dried in a vacuum dessicator overnight to afford 3.32 g (65%) of the title compound as a white solid, mp 65°-66° C.: 1H NMR (DMSO-d6) δ11.08 (s, 1H), 8.25 (dd, J=7.6, J=0.8, 1H), 7.95 (dd, J=8.0, J=1.2, 1H), 7.63 (t, J=8.4, 1H), 7.25 (dt, J=7.6, J=1.2, 1H), 4.33 (q, J=7.2, 2H), 4.23 (s, 2H), 1.33 (t, J=7.2, 3H); 13C NMR (DMSO-d6) δ166.82, 165.02, 138.86, 133.95, 130.62, 123.93, 121.11, 118.23, 61.30, 30.40, 13.99; MS (EI, m/z) 287 (M+).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
65%

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